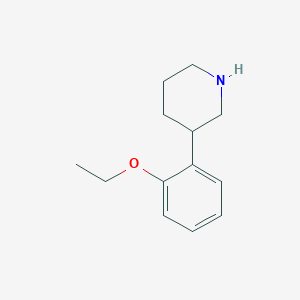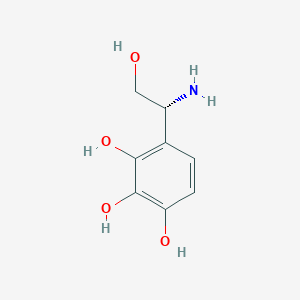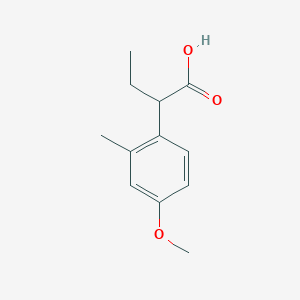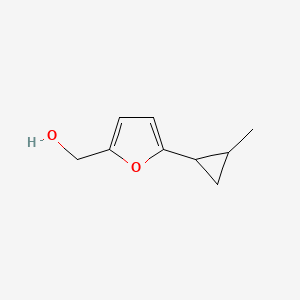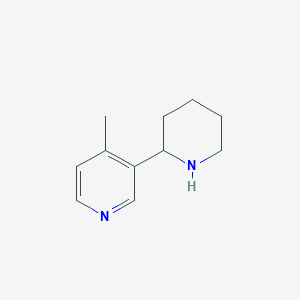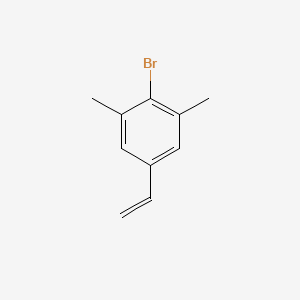![molecular formula C11H9NOS B13603569 4-[(1,3-Thiazol-2-yl)methyl]benzaldehyde](/img/structure/B13603569.png)
4-[(1,3-Thiazol-2-yl)methyl]benzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(1,3-Thiazol-2-yl)methyl]benzaldehyde is an organic compound that features a benzaldehyde moiety substituted with a thiazole ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and material science. The presence of both the benzaldehyde and thiazole functionalities allows for a diverse range of chemical reactions and biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(1,3-Thiazol-2-yl)methyl]benzaldehyde typically involves the condensation of benzaldehyde with a thiazole derivative. One common method is the reaction of benzaldehyde with 2-aminothiazole in the presence of a suitable catalyst under reflux conditions . The reaction is usually carried out in ethanol or another suitable solvent, and the product is purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
4-[(1,3-Thiazol-2-yl)methyl]benzaldehyde can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents for electrophilic substitution, nucleophiles for nucleophilic substitution.
Major Products Formed
Oxidation: 4-[(1,3-Thiazol-2-yl)methyl]benzoic acid.
Reduction: 4-[(1,3-Thiazol-2-yl)methyl]benzyl alcohol.
Substitution: Various substituted thiazole derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
4-[(1,3-Thiazol-2-yl)methyl]benzaldehyde has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of various bioactive molecules, including antimicrobial and anticancer agents.
Material Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Wirkmechanismus
The mechanism of action of 4-[(1,3-Thiazol-2-yl)methyl]benzaldehyde depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The thiazole ring can form hydrogen bonds and other interactions with biological macromolecules, influencing their activity and function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-[(1,3-Thiazol-2-yl)methyl]benzoic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.
4-[(1,3-Thiazol-2-yl)methyl]benzyl alcohol: Similar structure but with a primary alcohol group instead of an aldehyde.
2-[(1,3-Thiazol-2-yl)methyl]benzaldehyde: Isomer with the thiazole ring attached at a different position on the benzaldehyde ring.
Uniqueness
4-[(1,3-Thiazol-2-yl)methyl]benzaldehyde is unique due to the specific positioning of the thiazole ring and the aldehyde group, which allows for distinct chemical reactivity and biological activity compared to its analogs. This unique structure makes it a valuable compound for various synthetic and research applications .
Eigenschaften
Molekularformel |
C11H9NOS |
|---|---|
Molekulargewicht |
203.26 g/mol |
IUPAC-Name |
4-(1,3-thiazol-2-ylmethyl)benzaldehyde |
InChI |
InChI=1S/C11H9NOS/c13-8-10-3-1-9(2-4-10)7-11-12-5-6-14-11/h1-6,8H,7H2 |
InChI-Schlüssel |
JQTAHILNZIGFFZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1CC2=NC=CS2)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


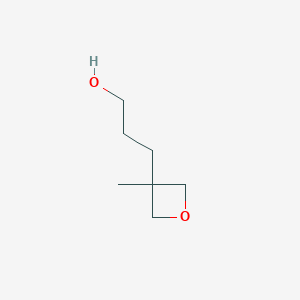

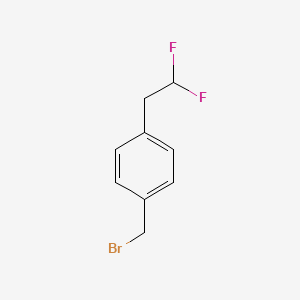
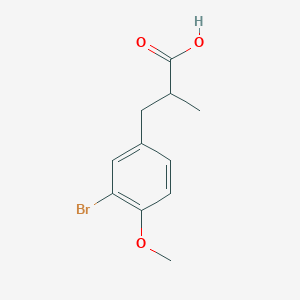
![1-[(2-Chloro-5-fluorophenyl)methyl]piperazine](/img/structure/B13603535.png)
